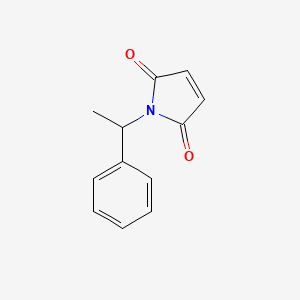

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)-

Description

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)-, is a pyrrole-dione derivative characterized by a five-membered lactam ring (pyrrolidine-2,5-dione core) substituted with a 1-phenylethyl group at the N1 position. This compound belongs to a class of molecules with diverse biological and material science applications, particularly due to their ability to modulate enzyme activity or serve as structural synthons.

Properties

IUPAC Name |

1-(1-phenylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZXUQWQRVKGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397829 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89143-10-2 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis and Variants

The Paal-Knorr synthesis remains a foundational method for constructing substituted pyrroles, including pyrrole-2,5-diones. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, leading to pyrrole ring formation with elimination of water. This method is versatile for introducing substituents at the 1-, 2-, and 5-positions of the pyrrole ring.

- In the case of 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- , the nitrogen substituent (1-phenylethyl) can be introduced by using the corresponding amine (1-phenylethylamine) in the Paal-Knorr reaction with maleic anhydride or its derivatives.

- The reaction typically proceeds under reflux conditions in solvents such as toluene or acetic acid, sometimes with acid catalysts like p-toluenesulfonic acid (p-TsOH).

- Yields vary depending on conditions but can be optimized by controlling temperature, solvent, and reaction time.

A generalized reaction scheme:

$$

\text{1,4-dicarbonyl compound} + \text{1-phenylethylamine} \xrightarrow[\text{solvent, heat}]{\text{acid catalyst}} \text{1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)-}

$$

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been applied to related pyrrole-2,5-dione derivatives, significantly reducing reaction times and improving yields.

- For example, the synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione from dichloromaleic anhydride and aniline in ethanol with acetic acid catalyst under microwave irradiation at 80°C and 140 W power yielded up to 70.21% in just 20 minutes, compared to traditional reflux for 2 hours with lower yields.

- Although this exact compound differs slightly, the methodology is applicable to the synthesis of 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- by substituting the amine component accordingly.

- Microwave synthesis offers advantages in energy efficiency, reaction speed, and often cleaner product profiles.

Amidrazone and Hydrazine Derivative Cyclizations

Another synthetic approach involves the reaction of amidrazones or hydrazine derivatives with cyclic anhydrides such as maleic anhydride or its substituted analogs.

- Amidrazone derivatives react with cyclic anhydrides to form pyrrole-2,5-dione derivatives selectively.

- This method can be adapted to introduce the 1-(1-phenylethyl) substituent by employing an amidrazone or hydrazine derivative bearing the phenylethyl group or by subsequent N-alkylation.

- Reaction conditions typically involve heating in solvents like dimethylformamide (DMF) or tert-butanol under nitrogen atmosphere, followed by purification via chromatography and crystallization.

Metal-Mediated and Coupling Reactions

Metal-mediated cyclization and coupling reactions provide routes to highly substituted pyrroles.

- For instance, palladium-catalyzed Stille coupling has been used to prepare pyrrole derivatives, though this is more common for 2,5-disubstituted pyrroles rather than N-substituted pyrrole-2,5-diones.

- These methods can be multi-step and require careful handling of organometallic reagents and catalysts.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Paal-Knorr Reaction | 1,4-Dicarbonyl compound + 1-phenylethylamine | Reflux in toluene or acetic acid, acid catalyst | 37 - 88 | Simple, well-established | Longer reaction times |

| Microwave-Assisted Synthesis | Dichloromaleic anhydride + aniline or amine | Microwave reactor, ethanol solvent, 80°C, 140 W, 20 min | ~70 | Fast, energy-efficient | Requires microwave reactor |

| Amidrazone Cyclization | Amidrazone or hydrazine derivative + cyclic anhydride | Heating in DMF or tert-butanol, inert atmosphere | Moderate to high | Selective formation of pyrrole-2,5-diones | Multi-step, requires functionalized precursors |

| Metal-Mediated Coupling (e.g., Stille) | Pyrrole precursor + organometallic reagents | Reflux, Pd catalyst, inert atmosphere | Variable | Access to complex substitution | Expensive catalysts, multi-step |

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the phenylethyl group can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts or reagents specific to the type of reaction being performed. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological targets, leading to various physiological effects.

Medicine: Research has explored its potential as a therapeutic agent for treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: The compound is used in the production of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)-, and related compounds:

Key Findings from Comparative Studies

Role of Pyrrole-Dione vs. Pyrrolidine-Dione: U-73122 (pyrrole-dione) inhibits PLC-dependent processes (IC₅₀ = 1–5 µM), while U-73343 (pyrrolidine-dione) is inactive. This underscores the necessity of the conjugated dione system for enzyme interaction .

Substituent Effects on Bioactivity :

- Bulky substituents (e.g., estra-trienyl in U-73122) confer selectivity for receptor-coupled PLC inhibition, whereas simpler groups (e.g., methyl in 3-methyl-1H-pyrrole-2,5-dione) are associated with synthetic utility rather than bioactivity .

Crystallographic and Conformational Insights :

- Derivatives like 1,5-bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene exhibit steric-driven conformations (C–N dihedral angle ≈ 86°), suggesting that the 1-phenylethyl group in the target compound may similarly influence packing or reactivity .

Molecular Weight and Complexity :

- Higher molecular weight derivatives (e.g., 388.37 g/mol in ) often face challenges in solubility and bioavailability, implying that the 1-(1-phenylethyl) substituent might balance steric bulk and functionality.

Biological Activity

1H-Pyrrole-2,5-dione, 1-(1-phenylethyl)-, also known as N-(1-phenylethyl) maleimide, is a derivative of pyrrole characterized by the presence of a phenylethyl group at the nitrogen position of the pyrrole ring. Its molecular formula is C12H11NO2, with a molecular weight of approximately 201.22 g/mol. This compound belongs to a broader class of maleimides known for their reactivity and diverse biological activities. The structural features of this compound contribute significantly to its biological properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The unique structure of 1H-Pyrrole-2,5-dione includes two carbonyl groups at positions 2 and 5 of the pyrrole ring, which enhance its reactivity. The presence of the phenylethyl group adds to its biological significance by potentially influencing interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| Structural Features | Pyrrole ring with phenylethyl substitution |

Antimicrobial Activity

Research has indicated that derivatives of 1H-Pyrrole-2,5-dione exhibit antimicrobial properties against various pathogens. For instance, studies have shown efficacy against Escherichia coli and Staphylococcus aureus , suggesting potential applications in treating bacterial infections .

Anticancer Properties

The anticancer potential of 1H-Pyrrole-2,5-dione derivatives has been explored through various studies. One notable investigation demonstrated that certain derivatives inhibit the growth of cancer cell lines and show activity against in vivo tumors. The mechanism involves interaction with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), leading to reduced cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds derived from 1H-Pyrrole-2,5-dione have been evaluated for anti-inflammatory effects. Studies have indicated that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Study on Antitumor Activity

A specific study focused on the synthesis and biological evaluation of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives revealed significant antitumor activity. Among these compounds, one demonstrated an ability to inhibit colon cancer cell lines with a GI50 value in the nanomolar range (approximately ). This compound also exhibited antioxidant properties and low toxicity, making it a promising candidate for targeted antitumor drug development .

Toxicity Assessment

In toxicity assessments conducted on PBMCs (Peripheral Blood Mononuclear Cells), certain derivatives were found to induce no apoptosis or necrosis at low concentrations (10 µg/mL and 50 µg/mL). However, at higher concentrations (100 µg/mL), some compounds showed slight toxicity, indicating the need for careful dosage considerations in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.